molecular formula C13H19NO B7860925 N-[(4-ethoxyphenyl)methyl]cyclobutanamine

N-[(4-ethoxyphenyl)methyl]cyclobutanamine

Cat. No. B7860925
M. Wt: 205.30 g/mol
InChI Key: AEJHYIKJCCMLMT-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]cyclobutanamine is a chemical compound with the formula C13H19NO . It contains a total of 35 bonds, including 16 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecule contains a total of 34 atoms, including 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The structure includes a cyclobutane ring attached to a secondary amine, which is further connected to a phenyl ring through a methylene bridge. The phenyl ring carries an ethoxy substituent .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 205.29606 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-8-6-11(7-9-13)10-14-12-4-3-5-12/h6-9,12,14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHYIKJCCMLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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